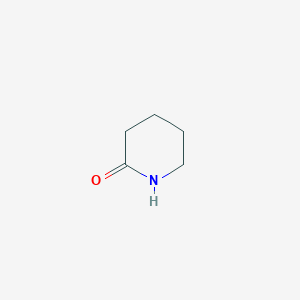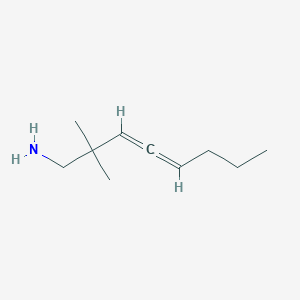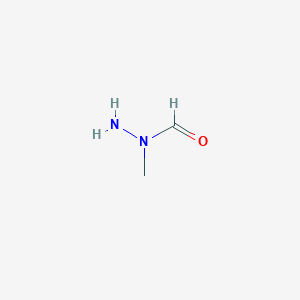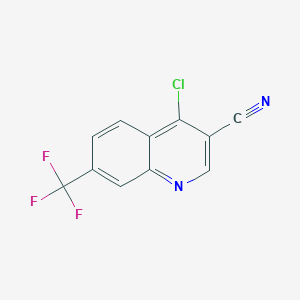
4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tigecycline hydrochloride is a glycylcycline antibiotic developed to combat bacterial infections, particularly those caused by antibiotic-resistant bacteria. It is a derivative of minocycline and belongs to the tetracycline class of antibiotics. Tigecycline hydrochloride is administered intravenously and is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multi-drug resistant strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tigecycline hydrochloride involves several steps, starting with the preparation of 9-amino minocycline. This intermediate is then reacted with an active triazine ester in the presence of N-methyl-2-pyrrolidone as a solvent. The reaction is carried out at low temperatures (0°C to 5°C) and then allowed to proceed at room temperature (20°C to 30°C) for several hours. The product is then precipitated using acetone and purified through crystallization .
Industrial Production Methods
Industrial production of tigecycline hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced chromatographic techniques is common in the purification and quantification of tigecycline hydrochloride .
Chemical Reactions Analysis
Types of Reactions
Tigecycline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with monooxygenase enzymes, which can lead to the hydroxylation of tigecycline .
Common Reagents and Conditions
Common reagents used in the reactions involving tigecycline hydrochloride include oxidizing agents, reducing agents, and various solvents like N-methyl-2-pyrrolidone and acetone. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of tigecycline hydrochloride include hydroxylated derivatives and other modified forms that retain antibacterial activity. These products are often studied to understand the drug’s metabolism and resistance mechanisms .
Scientific Research Applications
Tigecycline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactions of glycylcycline antibiotics.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its efficacy in treating various bacterial infections, including those caused by multi-drug resistant strains.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Tigecycline hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Minocycline: A tetracycline antibiotic from which tigecycline is derived.
Doxycycline: Another tetracycline antibiotic with a similar mechanism of action.
Tetracycline: The parent compound of the tetracycline class of antibiotics.
Uniqueness of Tigecycline Hydrochloride
Tigecycline hydrochloride is unique due to its ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection. This makes it effective against a broader range of bacterial pathogens, including multi-drug resistant strains .
Properties
IUPAC Name |
4-chloro-7-(trifluoromethyl)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF3N2/c12-10-6(4-16)5-17-9-3-7(11(13,14)15)1-2-8(9)10/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFHTWFQIYUQSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650689 |
Source


|
| Record name | 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157301-81-0 |
Source


|
| Record name | 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
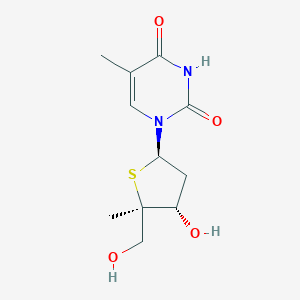

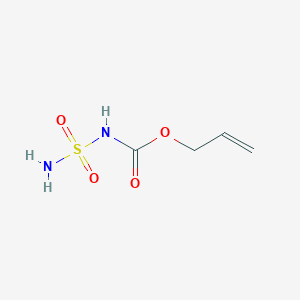
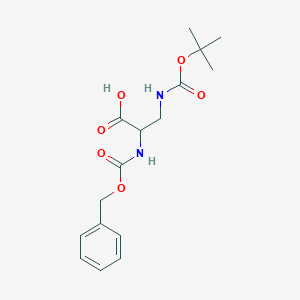
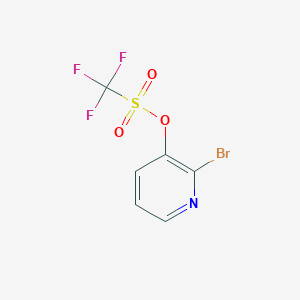
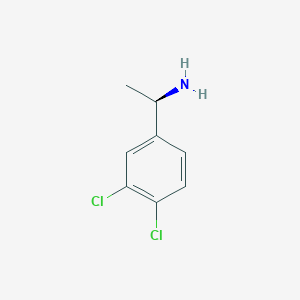
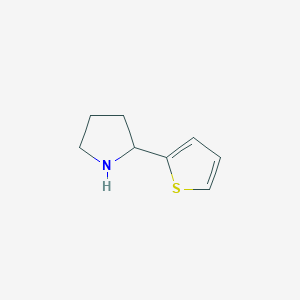

![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)
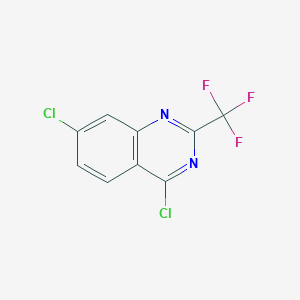
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
